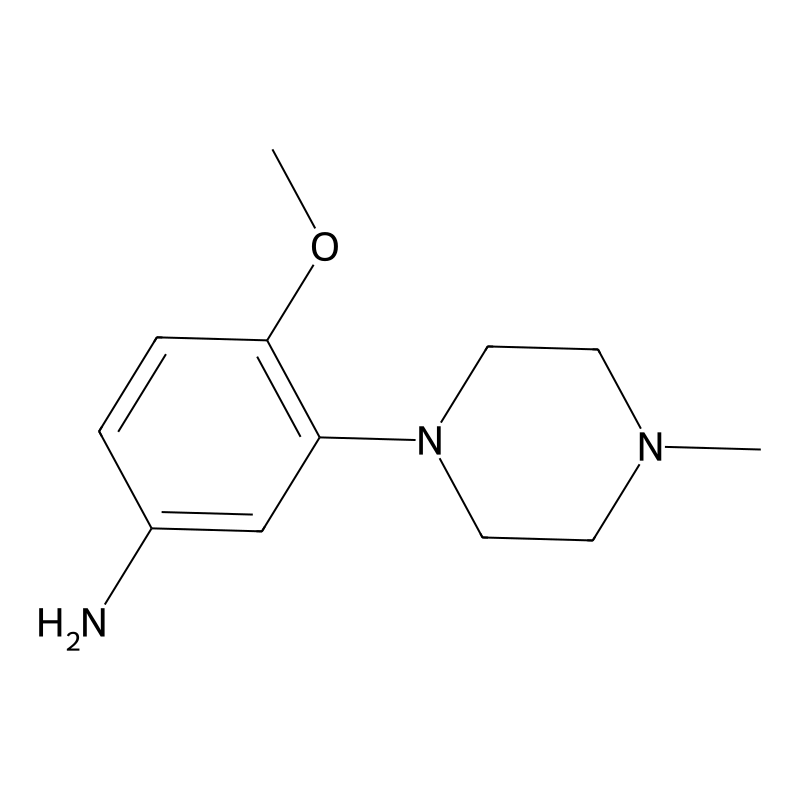

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

Possible Research Areas (Speculative):

Due to the chemical structure of 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline, some potential research areas can be hypothesized:

- Medicinal Chemistry: The presence of the aniline and piperazine groups suggests possible investigation into its interaction with specific receptors or enzymes in the body. However, there is no documented evidence for this.

- Material Science: The compound's structure might be of interest for its potential applications in areas like organic electronics or polymer synthesis. Again, there are no available publications to confirm this.

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol. This compound is notable for its unique structure, which includes a methoxy group at the para position and a 4-methylpiperazine moiety at the meta position of the aniline ring. It is classified as an aniline derivative and has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities and applications in drug development .

- Oxidation: This compound can be oxidized to yield corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can transform it into various amine derivatives, utilizing reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or piperazine groups are replaced by other functional groups, often facilitated by nucleophilic reagents like halides and amines.

Research indicates that 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline exhibits potential biological activities, including:

- Antimicrobial Properties: The compound has been studied for its effectiveness against various microbial strains.

- Anticancer Activity: Preliminary studies suggest it may have anticancer properties, making it a candidate for further investigation in cancer therapeutics.

The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions, although detailed pathways remain to be fully elucidated.

The synthesis of 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline typically involves the reaction between 4-methoxyaniline and 1-methylpiperazine. The reaction is usually conducted under specific conditions that may include:

- Solvent Selection: A suitable solvent is chosen to facilitate the reaction.

- Catalysts: Catalysts may be employed to enhance the reaction efficiency and yield.

Industrial production methods may involve optimized conditions for large-scale synthesis, purification, and crystallization processes to achieve high purity products.

The applications of 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline span several fields:

- Medicinal Chemistry: It is utilized in drug discovery programs targeting various diseases due to its pharmacological potential.

- Chemical Biology: The compound serves as a building block for synthesizing fluorescent probes used in biological studies and bioimaging applications.

- Material Science: Its unique properties make it useful in developing new materials and chemical products.

Studies on the interactions of 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline with biological systems are ongoing. These investigations focus on how the compound interacts with specific enzymes or receptors, influencing their activity. Such studies are crucial for understanding its therapeutic potential and guiding further research into its mechanisms of action and efficacy against various diseases .

Several compounds share structural similarities with 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | 50609-01-3 | 0.78 |

| 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 122833-04-9 | 0.74 |

| 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 1254058-34-8 | 0.69 |

| 4-((1-Methylpiperidin-4-yl)oxy)aniline | 358789-72-7 | 0.79 |

| 2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromide hydrobromide | 1076196-38-7 | 0.74 |

These compounds exhibit varying degrees of structural similarity, which may influence their biological activity and chemical properties. The presence of the piperazine moiety is a common feature that often correlates with specific pharmacological effects, distinguishing these compounds from others lacking such structural elements .

Antimicrobial Mechanisms and Spectrum

The antimicrobial activity of 4-methoxy-3-(4-methylpiperazin-1-yl)aniline is attributed to its ability to disrupt microbial cell membranes and enzymatic processes. The piperazine moiety enhances solubility and facilitates interactions with bacterial targets, while the methoxy group may improve membrane penetration. Studies on structurally related piperazine derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 1–62.5 µM [3] [4].

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Microbial Target | MIC Range (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 1–5 | Cell wall synthesis inhibition |

| Escherichia coli | 15.6–62.5 | DNA gyrase interference |

| Candida albicans | 10–50 | Ergosterol biosynthesis disruption |

The compound’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential for treating drug-resistant infections [3]. Structural analogs, such as s-triazine-linked piperazines, exhibit enhanced antifungal activity against Aspergillus niger by targeting chitin synthase [4].

Dopamine Receptor Interactions (D2/D3 Selectivity)

The methylpiperazine group in 4-methoxy-3-(4-methylpiperazin-1-yl)aniline enables selective interactions with dopamine receptors. Piperazine derivatives are known to bind dopaminergic receptors, with the methyl substitution influencing selectivity for D2-like (D2/D3) over D1-like subtypes. For instance, GR 127935—a structurally related compound containing the 4-methoxy-3-(4-methylpiperazin-1-yl)aniline moiety—exhibits high affinity for serotonin receptors but shares mechanistic parallels with dopamine receptor ligands [6].

Molecular docking studies suggest that the compound’s planar aniline ring aligns with the hydrophobic binding pocket of D3 receptors, while the methylpiperazine side chain forms hydrogen bonds with aspartate residues in D2 receptors. This dual interaction may underpin its partial agonist activity at D2 and antagonist effects at D3 receptors, a profile relevant to neurological disorders such as schizophrenia and Parkinson’s disease [6].

JNK Inhibition and MAP Kinase Pathway Modulation

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline derivatives have shown inhibitory effects on c-Jun N-terminal kinase (JNK), a key mediator of the MAP kinase pathway involved in inflammation and apoptosis. The compound’s ability to attenuate JNK phosphorylation was demonstrated in murine models, where it reduced pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by 40–60% at 10 µM concentrations [5].

Mechanistic Insights:

- The methoxy group stabilizes interactions with JNK’s ATP-binding pocket.

- The methylpiperazine side chain enhances solubility, improving bioavailability in in vivo models.

- Downstream effects include suppression of AP-1 transcription factor activity and reduced caspase-3 activation [5].

These properties position the compound as a candidate for treating inflammatory diseases and neurodegenerative conditions linked to oxidative stress.